molecular formula C10H8O4 B1585203 7-Methoxybenzofuran-2-carboxylic acid CAS No. 4790-79-8

7-Methoxybenzofuran-2-carboxylic acid

Cat. No. B1585203
CAS RN: 4790-79-8
M. Wt: 192.17 g/mol
InChI Key: UOCNTRAAJNWDND-UHFFFAOYSA-N
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Description

7-Methoxybenzofuran-2-carboxylic acid (7-MBF-2-COOH) is a naturally occurring phenolic compound with a wide range of applications in various scientific fields. It has been found to possess a number of biochemical and physiological effects and has been used in numerous laboratory experiments.

Scientific Research Applications

  • Pharmaceutical Research

    • Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • They have potential applications in many aspects, making these substances potential natural drug lead compounds .
    • For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Synthesis of Complex Benzofuran Derivatives

    • Novel methods for constructing benzofuran rings have been discovered .
    • A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
  • Countermeasures in Immune Modulation and Cancer Cell Inhibition

    • Two newly synthetized derivatives of benzofuran 2-carboxylic acid, KMEG and KM12, were assessed for lymphoproliferative activities and cancer inhibiting effects .
    • Initial findings indicate that the benzofuran-2-carboxylic acid derivatives possibly have immune enhancing and anti-tumor properties in human lymphocytes and cancer cells exposed to analog spaceflight conditions modeled microgravity and γ -radiation .
  • Natural Product Sources and Drug Prospects

    • Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
    • The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
    • The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
  • Chemical Synthesis

    • Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs .
    • A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N- .
  • Material Science

    • Benzofuran derivatives are used in material science for various applications .
  • Natural Product Sources and Drug Prospects

    • Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
    • The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
    • The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
  • Chemical Synthesis

    • Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs .
    • A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N- .
  • Material Science

    • Benzofuran derivatives are used in material science for various applications .

properties

IUPAC Name

7-methoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNTRAAJNWDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345644
Record name 7-Methoxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzofuran-2-carboxylic acid

CAS RN

4790-79-8
Record name 7-Methoxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of o-vanillin (25.0 g) and potassium carbonate (28.4 g) in 2-butanone (10 ml) was added diethyl bromomalonate (49.1 g), and the mixture was refluxed under nitrogen atmosphere for 7 hours and cooled. To the mixture was added 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting red oil was suspended in a solution of potassium hydroxide (17.5 g) in ethanol (175 ml). The suspension was refluxed for 2 hours and cooled, and to the mixture was added water. The mixture was made acidic with 1N hydrochloric acid and extracted with ethyl acetate (twice). The organic layer was washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give yellow solid of 7-methoxybenzofuran-2-carboxylic acid (11.8 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Kowalewska, H Kwiecień, M Śmist… - Journal of …, 2013 - hindawi.com
… amino-7-methoxybenzofuran-2-carboxylic acid ethyl ester 5 (2.8 mmol), solution of N-methylamine in methanol (24 mL), ammonium chloride (0.05 g), and methanol (30 mL) was left for …
Number of citations: 12 www.hindawi.com
CD Buttery, DW Knight, AP Nott - Journal of the Chemical Society …, 1984 - pubs.rsc.org
The dianionic species, lithium 2-lithiobenzofuran-3-carboxylate (5) and lithium 3-lithipbenzofuran-2-carboxylate (11b) can be readily generated from the parent acids by reaction with …
Number of citations: 23 pubs.rsc.org
FM Tap, NBA Khairudin, I Mustafa - IOP Conference Series …, 2021 - iopscience.iop.org
… The other ligands such as Metacetamol, 7-Methoxybenzofuran-2-carboxylic acid, and 4-(2-… of Lp-Pla2 towards Metacetamol, 7Methoxybenzofuran-2-carboxylic acid and 4-(2-Amino-1,3-…
Number of citations: 4 iopscience.iop.org
Y Fukuda, H Furuta, Y Kusama, H Ebisu… - Journal of medicinal …, 1999 - ACS Publications
… This compound 16m (5.84 g, 83%) was prepared from ethyl 5-aminoindole-2-carboxylate (4.08 g, 20 mmol) and 7-methoxybenzofuran-2-carboxylic acid (3.84 g, 20 mmol). Ethyl ester of …
Number of citations: 39 pubs.acs.org
G Buckley, N Cooper, HJ Dyke, F Galleway… - Bioorganic & medicinal …, 2000 - Elsevier
… 7-Methoxybenzofuran-2-carboxylic acid 1g was commercially available. Introduction of a carboxylic acid at the 4-position of the 2-substituted benzofurans 1a and 1c–1g was carried out …
Number of citations: 22 www.sciencedirect.com
JH Musser, U Chakraborty, K Bailey… - Journal of medicinal …, 1987 - ACS Publications
A series of quinolyl carbanilates was prepared and tested as antilipolytic agents. These compounds inhibited production of glycerol from rat adipocytes and inhibited liberation of free …
Number of citations: 22 pubs.acs.org
RM Franzini, T Ekblad, N Zhong, M Wichert… - Angewandte …, 2015 - Wiley Online Library
Methods for the rapid and inexpensive discovery of hit compounds are essential for pharmaceutical research and DNA‐encoded chemical libraries represent promising tools for this …
Number of citations: 95 onlinelibrary.wiley.com
F Abedinifar, SMF Farnia, M Mahdavi, H Nadri… - Bioorganic …, 2018 - Elsevier
A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives (6a-o) are synthesized as new cholinesterase inhibitors. The synthetic pathway involves the reaction of …
Number of citations: 15 www.sciencedirect.com
L Piemontese, D Tomás, A Hiremathad… - Journal of enzyme …, 2018 - Taylor & Francis
… BCl 3 (585 mg, 5 eq) in anhydrous DCM (5 ml) was added dropwise at –78 C to a solution of 7-methoxybenzofuran-2-carboxylic acid (192 mg, 1 eq) and tetrabutylammonium iodide (…
Number of citations: 72 www.tandfonline.com
T Bayer, A Chakrabarti, J Lancelot, TB Shaik… - …, 2018 - Wiley Online Library
… 7-Methoxybenzofuran-2-carboxylic acid 7 was directly purchased and subsequently converted into the corresponding hydroxamic acid 7 b. …

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